Schisandrin C epoxide

Übersicht

Beschreibung

Schisandrin C epoxide is a derivative of Schisandrin C, a lignan compound primarily found in the fruit of Schisandra chinensisThis compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Wirkmechanismus

Target of Action

Schisandrin C epoxide primarily targets the nuclear factor erythroid 2-related factor-2 (Nrf-2) and nuclear factor kappa B (NF-κB) pathways . These pathways play crucial roles in cellular responses to oxidative stress and inflammation, respectively .

Mode of Action

this compound interacts with its targets by modulating their activities. It has been shown to stimulate Nrf-2 signaling, which leads to the expression of cytoprotective genes that combat oxidative stress . Additionally, it suppresses the activation of NF-κB, thereby mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The compound affects several biochemical pathways. It bolsters the myocardial antioxidant-reducing response, mitigating the impact of oxygen free radicals . It also regulates inflammatory signaling pathways, notably MAPK, PI3K/Akt . These pathways are intimately associated with the effects maintenance of cellular homeostasis and protection by Schisandrin C against oxidative damage .

Pharmacokinetics

The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . This highlights the importance of considering ADME (Absorption, Distribution, Metabolism, and Excretion) properties when evaluating the compound’s impact on bioavailability.

Result of Action

At the molecular level, this compound triggers apoptosis, arrests the cell cycle, induces oxidative stress, and modulates autophagy . At the cellular level, it enhances mitochondrial biogenesis and autophagy in skeletal muscle cells, offering protection against oxidative damage .

Action Environment

Environmental factors, such as regional climate and soil conditions, can influence the composition and contents of secondary metabolites in this compound . These factors can affect the compound’s action, efficacy, and stability, underscoring the importance of considering environmental influences when studying the compound’s pharmacological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin C epoxide typically involves the epoxidation of Schisandrin C. This can be achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve the extraction of Schisandrin C from Schisandra chinensis followed by chemical epoxidation. The process requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.

Substitution: The epoxide ring can be opened by nucleophiles such as amines or alcohols, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: m-chloroperoxybenzoic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products:

Oxidized derivatives: Various oxidized forms of this compound.

Diols: Products of epoxide ring reduction.

Substituted products: Compounds formed by nucleophilic ring opening.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Schisandrin C epoxide exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that compounds derived from Schisandra chinensis, including this compound, can scavenge free radicals and enhance the antioxidant capacity in biological systems.

Case Study: Free Radical Scavenging

A study evaluated the antioxidant effects of various extracts from Schisandra chinensis. The results demonstrated that these extracts effectively inhibited free radicals, showcasing their potential as natural antioxidants. The DPPH and ABTS assays revealed that the extracts had IC50 values of 49.67 μg/mL and 37.94 μg/mL, respectively, indicating strong scavenging abilities against these radicals .

| Extract Type | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |

|---|---|---|

| Schisandra chinensis | 49.67 ± 15.63 | 37.94 ± 7.57 |

| S. sphenanthera | 37.94 ± 7.57 | 11.83 ± 4.09 |

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of cognitive enhancement and depression treatment. Studies have shown that administration of Schisandra chinensis extracts can ameliorate cognitive deficits induced by chronic stress.

Case Study: Cognitive Enhancement

In an animal model of chronic unpredictable mild stress (CUMS), treatment with this compound demonstrated significant improvements in cognitive performance as measured by the Morris water maze test. Mice treated with the extract showed a marked decrease in escape latency, indicating enhanced memory and learning capabilities .

| Treatment Group | Escape Latency (Days) |

|---|---|

| Control | Low |

| CUMS | High |

| SCE (600 mg/kg) | Moderate |

| SCE (1200 mg/kg) | Low |

Cardioprotective Effects

Research has also highlighted the cardioprotective effects of this compound, particularly in heart failure models. The compound appears to exert its effects through modulation of key signaling pathways involved in cardiac function.

Case Study: Heart Failure Treatment

A study utilizing network pharmacology revealed that Schisandra chinensis combined with coenzyme Q10 could protect against heart failure by inhibiting the PI3K/AKT signaling pathway. This suggests that this compound may contribute to these protective mechanisms, enhancing cardiac function .

| Mechanism | Effect |

|---|---|

| PI3K/AKT Inhibition | Cardiac Protection |

| Collagen Deposition | Reduced |

Vergleich Mit ähnlichen Verbindungen

Schisandrin A: Another lignan from Schisandra chinensis with similar antioxidant and hepatoprotective properties.

Schisandrin B: Known for its neuroprotective and anti-inflammatory effects.

Deoxyschisandrin: Exhibits strong antioxidant activity and potential anti-cancer properties.

Uniqueness of Schisandrin C Epoxide: this compound stands out due to its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potent pharmacological effects make it a promising candidate for therapeutic applications .

Biologische Aktivität

Schisandrin C epoxide is a natural lignan primarily derived from Schisandra chinensis, a medicinal plant known for its diverse therapeutic properties. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

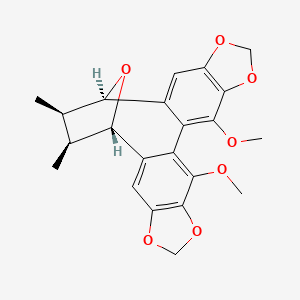

- Molecular Formula : C22H22O7

- Molecular Weight : 398.41 g/mol

- Structure : this compound is characterized by its unique epoxide group, which contributes to its biological activity.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophage cells showed that it effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The mechanism involves the inhibition of key signaling pathways:

- Mitogen-Activated Protein Kinases (MAPKs) : this compound reduces the phosphorylation of p38 MAPK, ERK 1/2, and JNK, which are critical in the inflammatory response .

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : The compound also inhibits NF-κB activity, further contributing to its anti-inflammatory effects .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control (LPS) | This compound (mM) | % Inhibition |

|---|---|---|---|

| Nitric Oxide (NO) | 25.7 mM | 10 mM | 60% |

| COX-2 Expression | High | Low | 50% |

| iNOS Expression | High | Low | 55% |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound exhibits strong radical scavenging abilities, which are essential for protecting cells from oxidative stress.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 37.94 ± 7.57 |

| ABTS | 11.83 ± 4.09 |

3. Hepatoprotective Effects

Research has indicated that this compound possesses hepatoprotective properties. Studies involving animal models have shown that it can mitigate liver damage induced by toxins such as carbon tetrachloride and acetaminophen. The protective effects are attributed to its ability to enhance antioxidant enzyme activity and reduce lipid peroxidation in liver tissues .

Case Study: Hepatoprotection in Animal Models

In a study involving rats treated with carbon tetrachloride, administration of this compound resulted in:

- Reduced serum levels of liver enzymes (ALT, AST)

- Decreased histopathological liver damage

- Enhanced levels of glutathione and superoxide dismutase

Eigenschaften

IUPAC Name |

(1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3/t9-,10+,17-,18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJVZLGKOMMOJB-MOGXELDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC4=C(C(=C3C5=C(C6=C(C=C5C1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC4=C(C(=C3C5=C(C6=C(C=C5[C@@H]1O2)OCO6)OC)OC)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.